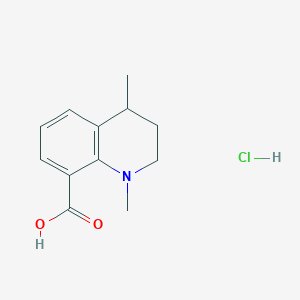

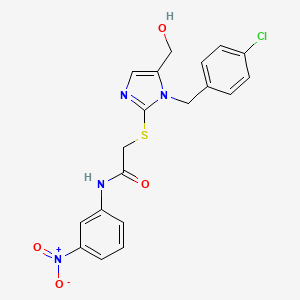

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has several functional groups attached to it, including a methoxyethyl group, a trimethoxyphenyl group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the methoxy groups could potentially undergo demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, density, and solubility .科学的研究の応用

Anti-Cancer Effects

TMP-containing compounds have demonstrated remarkable anti-cancer effects by targeting multiple pathways:

- Tubulin Inhibition : TMP derivatives effectively inhibit tubulin polymerization, making them potential candidates for cancer treatment .

Additional Therapeutic Properties

TMP compounds have been associated with:

将来の方向性

作用機序

Target of Action

It is known that compounds containing the3,4,5-trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer, and a decrease in the biological activity of such analogs after the alteration of the tmp moiety has been determined by several investigations .

Biochemical Pathways

Compounds containing the tmp group have shown to affect various pathways related to their targets, leading to their notable anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .

Result of Action

Compounds containing the tmp group have demonstrated significant efficacy against various diseases, indicating their potential as valuable agents across a wide range of biomedical applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the substituents at the appropriate positions. The sulfanylidene group is introduced through a thioamide intermediate. The carboxamide group is introduced through a coupling reaction with an appropriate amine. The methoxyethyl group is introduced through an alkylation reaction. The trimethoxyphenyl group is introduced through a substitution reaction.", "Starting Materials": [ "2-aminobenzonitrile", "3,4,5-trimethoxybenzaldehyde", "ethyl cyanoacetate", "methyl 2-bromoacetate", "2-methoxyethylamine", "thiourea", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinazoline", "a. Condensation of 2-aminobenzonitrile with 3,4,5-trimethoxybenzaldehyde in the presence of sulfuric acid to form 2-(3,4,5-trimethoxyphenyl)quinazoline", "b. Reduction of 2-(3,4,5-trimethoxyphenyl)quinazoline with sodium hydride in ethanol to form 2-phenylquinazoline", "Step 2: Synthesis of 3-(2-methoxyethyl)-2-phenylquinazoline", "a. Alkylation of 2-phenylquinazoline with methyl 2-bromoacetate in the presence of sodium hydride in DMF to form 3-(2-bromoethyl)-2-phenylquinazoline", "b. Reaction of 3-(2-bromoethyl)-2-phenylquinazoline with 2-methoxyethylamine in the presence of potassium carbonate in DMF to form 3-(2-methoxyethyl)-2-phenylquinazoline", "Step 3: Synthesis of 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid ethyl ester", "a. Reaction of 3-(2-methoxyethyl)-2-phenylquinazoline with thiourea in the presence of acetic anhydride to form 3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1H-quinazoline-4-carboxylic acid ethyl ester", "b. Hydrolysis of 3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1H-quinazoline-4-carboxylic acid ethyl ester with sodium hydroxide in water to form 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid", "Step 4: Synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide", "a. Reaction of 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid with sodium hydride in DMF to form 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxylic acid", "b. Coupling of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxylic acid with 2-methoxyethylamine in the presence of hydrochloric acid to form 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide" ] } | |

CAS番号 |

451466-61-8 |

分子式 |

C21H23N3O6S |

分子量 |

445.49 |

IUPAC名 |

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H23N3O6S/c1-27-8-7-24-20(26)14-6-5-12(9-15(14)23-21(24)31)19(25)22-13-10-16(28-2)18(30-4)17(11-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,25)(H,23,31) |

InChIキー |

AFXWCLXKUHFVOV-UHFFFAOYSA-N |

SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)

![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)

![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)

![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)

![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)